molecular formula C16H11Br2NO B2909154 6,8-Dibromo-2-(4-methoxyphenyl)quinoline CAS No. 860612-46-0

6,8-Dibromo-2-(4-methoxyphenyl)quinoline

Cat. No.: B2909154
CAS No.: 860612-46-0
M. Wt: 393.078
InChI Key: HUHJPPGMNPVPGR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6,8-Dibromo-2-(4-methoxyphenyl)quinoline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent mixture of dimethylformamide and water . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-methoxyphenyl)quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

6,8-Dibromo-2-(4-methoxyphenyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromoquinoline: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.

    2-(4-Methoxyphenyl)quinoline: Does not have the bromine atoms, which can influence its reactivity and applications.

Uniqueness

6,8-Dibromo-2-(4-methoxyphenyl)quinoline is unique due to the presence of both bromine atoms and the methoxyphenyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,8-dibromo-2-(4-methoxyphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO/c1-20-13-5-2-10(3-6-13)15-7-4-11-8-12(17)9-14(18)16(11)19-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHJPPGMNPVPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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